(S)-lipoic acid

Vue d'ensemble

Description

(S)-lipoic acid, also known as R-lipoic acid, is a naturally occurring compound that plays a crucial role in mitochondrial energy metabolism. It is a chiral molecule, meaning it has a specific three-dimensional structure that is not superimposable on its mirror image. This compound is the biologically active form of lipoic acid and is involved in various biochemical processes, including the oxidative decarboxylation of alpha-keto acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-lipoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Thioctic Acid Synthesis: The initial step involves the synthesis of thioctic acid, which is then resolved into its enantiomers.

Resolution: The racemic mixture of thioctic acid is resolved into this compound and ®-lipoic acid using chiral resolution techniques such as crystallization with a chiral resolving agent.

Purification: The this compound is then purified using techniques like recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

Industrial production of this compound often involves biotechnological methods, including microbial fermentation. Specific strains of bacteria or yeast are engineered to produce this compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-lipoic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form lipoamide, which is an essential cofactor for several enzyme complexes.

Reduction: It can be reduced to dihydrolipoic acid, which has potent antioxidant properties.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Lipoamide: Formed through oxidation.

Dihydrolipoic Acid: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Biological Mechanisms of (S)-Lipoic Acid

This compound functions as a potent antioxidant, capable of neutralizing reactive oxygen species (ROS) and regenerating other antioxidants such as vitamins C and E. It plays a crucial role in mitochondrial energy metabolism as a cofactor for several enzyme complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase . This dual role as an antioxidant and metabolic enhancer underpins many of its therapeutic applications.

Diabetes Management

This compound has garnered attention for its effectiveness in managing diabetes and its complications, particularly diabetic neuropathy. Clinical studies have demonstrated that ALA supplementation can significantly alleviate neuropathic symptoms in patients with diabetes:

- Clinical Studies : A randomized controlled trial involving over 500 patients showed that intravenous ALA treatment improved sensory and motor functions after three weeks . Another study found that oral ALA supplementation at doses of 600 mg/day for five weeks significantly reduced neuropathic symptoms .

- Mechanism : ALA enhances glucose uptake in insulin-sensitive tissues, improves endothelial function, and reduces oxidative stress, which are critical factors in diabetic management .

Cardiovascular Health

This compound's antioxidant properties contribute to cardiovascular health by improving endothelial function and reducing inflammation:

- Preclinical Evidence : Animal studies have shown that ALA can improve microcirculation and reduce markers of oxidative stress in models of hypertension .

- Clinical Insights : In patients with cardiovascular diseases, ALA has demonstrated potential in lowering blood pressure and improving overall cardiovascular function .

Neuroprotection

Research indicates that this compound may protect against neurodegenerative diseases by preserving synaptic plasticity and reducing neuronal damage:

- Animal Studies : In high-fat diet-induced models, ALA treatment preserved synaptic function and improved brain glucose metabolism, suggesting its neuroprotective effects .

- Clinical Relevance : Preliminary studies suggest benefits in cognitive function among aging populations, although further research is needed to establish definitive clinical outcomes .

Cancer Therapy

This compound has shown promise in cancer treatment by inhibiting tumor growth and enhancing the efficacy of conventional therapies:

- In Vitro Studies : Research indicates that ALA can suppress the proliferation of various cancer cell lines, including breast and thyroid cancers, through mechanisms involving the modulation of signaling pathways such as AMPK/mTOR .

- Xenograft Models : In animal studies, ALA administration delayed tumor growth in xenograft models, highlighting its potential as an adjunctive therapy in oncology .

Safety and Bioavailability

While this compound is generally considered safe for use, its bioavailability remains a critical factor influencing its therapeutic efficacy:

- Bioavailability Challenges : The bioavailability of ALA is relatively low (~30%) due to rapid hepatic metabolism. Innovative formulations are being developed to enhance absorption and therapeutic outcomes .

- Safety Evaluations : Systematic reviews have indicated that ALA supplementation is safe across various populations, including those with pre-existing conditions such as diabetes or cardiovascular diseases .

Case Studies Highlighting Efficacy

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Clinical Trial | 500 patients with diabetic neuropathy | Intravenous followed by oral ALA | Improved sensory/motor functions |

| Preclinical Study | Mice on high-fat diet | ALA treatment | Preserved synaptic plasticity |

| In Vitro Study | Cancer cell lines | Daily ALA administration | Inhibited cell proliferation |

Mécanisme D'action

(S)-lipoic acid exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and regenerates other antioxidants like vitamin C and vitamin E.

Enzyme Cofactor: Acts as a cofactor for mitochondrial enzyme complexes involved in energy production.

Gene Expression: Modulates the expression of genes involved in antioxidant defense and metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-lipoic acid: The enantiomer of (S)-lipoic acid, also biologically active but with different pharmacokinetics.

Dihydrolipoic Acid: The reduced form of lipoic acid with potent antioxidant properties.

Alpha-lipoic Acid: The racemic mixture of this compound and ®-lipoic acid.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer. Its role as a cofactor in mitochondrial enzyme complexes and its potent antioxidant properties make it a valuable compound in various fields of research and industry.

Activité Biologique

(S)-Lipoic acid, also known as alpha-lipoic acid (ALA), is a naturally occurring compound that plays a crucial role in cellular metabolism and exhibits significant biological activity. This article focuses on the diverse biological effects of this compound, including its antioxidant properties, role in glucose metabolism, and therapeutic potential in various diseases.

This compound is a sulfur-containing fatty acid that is synthesized endogenously in the mitochondria. It acts as a cofactor for several mitochondrial enzyme complexes, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. Its unique structure allows it to function as both a water-soluble and lipid-soluble antioxidant, enabling it to scavenge free radicals in various cellular environments .

Antioxidant Properties

One of the most significant biological activities of this compound is its potent antioxidant capability. It can regenerate other antioxidants such as vitamins C and E, thereby enhancing the overall antioxidant defense system in the body. ALA's ability to chelate metal ions further contributes to its protective effects against oxidative stress .

Table 1: Antioxidant Properties of this compound

| Property | Description |

|---|---|

| Free Radical Scavenging | Neutralizes reactive oxygen species (ROS) |

| Metal Chelation | Binds to heavy metals, reducing their toxic effects |

| Regeneration of Antioxidants | Restores oxidized forms of vitamins C and E |

Role in Glucose Metabolism

This compound has been shown to improve insulin sensitivity and promote glucose uptake in peripheral tissues. This effect is particularly beneficial for individuals with insulin resistance or type 2 diabetes. Clinical studies have demonstrated that ALA supplementation can lower blood glucose levels and improve metabolic parameters .

Case Study: ALA in Diabetic Neuropathy

A clinical trial involving patients with diabetic neuropathy revealed that supplementation with this compound significantly improved nerve conduction velocity and reduced symptoms of neuropathy. The study reported a marked reduction in pain perception and improvements in sensory nerve function after 4 months of treatment .

Neuroprotective Effects

Research indicates that this compound exerts neuroprotective effects by modulating oxidative stress and inflammation pathways. It has been shown to protect neurons from apoptosis and reduce neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 2: Neuroprotective Mechanisms of this compound

| Mechanism | Effect |

|---|---|

| Reduction of Oxidative Stress | Decreases ROS levels in neuronal tissues |

| Anti-inflammatory Action | Inhibits pro-inflammatory cytokines |

| Mitochondrial Protection | Enhances mitochondrial function and biogenesis |

Therapeutic Applications

The therapeutic potential of this compound extends beyond diabetes and neuroprotection. It has been investigated for its role in various conditions, including cardiovascular diseases, obesity, and cancer.

- Cardiovascular Health : ALA supplementation has been associated with improved endothelial function and reduced arterial stiffness.

- Weight Management : Some studies suggest that ALA may aid in weight loss by enhancing metabolic rate and reducing appetite.

- Cancer Therapy : Preliminary research indicates that ALA may inhibit tumor growth through mechanisms involving apoptosis induction and modulation of signaling pathways such as AMPK/mTOR .

Propriétés

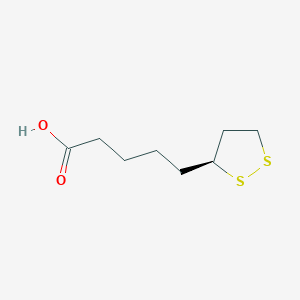

IUPAC Name |

5-[(3S)-dithiolan-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKNBQESQNJD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@H]1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904735 | |

| Record name | (S)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.24e-01 g/L | |

| Record name | (S)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1077-27-6 | |

| Record name | (S)-Thioctic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Lipoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-alpha-Lipoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCTIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2Y905FQ57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.